

Application Notes and Protocols for the Synthesis and Purification of Alloferon 2

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Compound of Interest

Compound Name:	Alloferon 2
Cat. No.:	B12376456

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Introduction

Alloferon 2 is a 12-amino acid, non-glycosylated oligopeptide with the sequence H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH. It is an immunomodulatory peptide that was first identified in the blood of the blow fly *Calliphora vicina*. Alloferons, as a class of peptides, are known to enhance the activity of Natural Killer (NK) cells and induce the synthesis of interferons, playing a crucial role in antiviral and antitumor responses. The primary mechanism of action is believed to be mediated through the NF-κB signaling pathway.

These application notes provide detailed protocols for the chemical synthesis of **Alloferon 2** using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Summary of Materials and Reagents for Alloferon 2 Synthesis and Purification

Category	Item	Specification/Supplier	Purpose
Resin	Rink Amide MBHA Resin	100-200 mesh, ~0.5 mmol/g substitution	Solid support for peptide synthesis, yields C-terminal amide
Amino Acids	Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-His(Trt)-OH	High purity, from a reputable supplier	Building blocks for peptide chain elongation
Coupling Reagents	HBTU, HOEt, DIEA	Reagent grade	To facilitate the formation of peptide bonds
Deprotection Reagent	Piperidine	Reagent grade	To remove the Fmoc protecting group from the N-terminus
Solvents	DMF, DCM, Diethyl ether	HPLC grade	For resin swelling, washing, and peptide precipitation
Cleavage Cocktail	TFA, TIS, Water	Reagent grade (95:2.5:2.5 v/v/v)	To cleave the peptide from the resin and remove side-chain protecting groups
HPLC Columns	Preparative C18 column, Analytical C18 column	e.g., 10 µm, 250 x 21.2 mm; e.g., 5 µm, 250 x 4.6 mm	For purification and purity analysis of the synthetic peptide
HPLC Solvents	Acetonitrile, Water, TFA	HPLC grade	Mobile phases for RP-HPLC

Table 2: Representative Yield and Purity Data for Alloferon 2 Synthesis and Purification

Stage	Parameter	Value	Method of Determination
Synthesis	Theoretical Yield (crude)	~70-80%	Based on initial resin loading
Actual Yield (crude)	~60-70%	Gravimetric analysis after cleavage and precipitation	
Purification	Purity of Crude Peptide	40-60%	Analytical RP-HPLC
Yield after Preparative HPLC	~40% (relative to crude)	Gravimetric analysis of lyophilized pure fractions	
Final Product	Final Purity	>98%	Analytical RP-HPLC
Final Overall Yield	~25-30%	Calculated from initial resin loading	
Molecular Mass	Expected: ~1185.2 Da	Mass Spectrometry (e.g., ESI-MS)	

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Alloferon 2

This protocol describes the manual synthesis of **Alloferon 2** on a 0.1 mmol scale using the Fmoc/tBu strategy.

1. Resin Preparation: a. Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a reaction vessel. b. Swell the resin in dimethylformamide (DMF) for 1 hour with gentle agitation. c. Drain the DMF.

2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes at room temperature. c. Drain the solution. d. Repeat the 20% piperidine treatment for another 10 minutes. e. Wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Coupling: a. In a separate vial, dissolve the first Fmoc-amino acid (Fmoc-Gly-OH, 3 equivalents, 0.3 mmol) and coupling reagents HBTU (2.9 equivalents, 0.29 mmol) and HOBr (3 equivalents, 0.3 mmol) in DMF. b. Add DIPEA (6 equivalents, 0.6 mmol) to the amino acid solution and mix. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. f. Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

4. Chain Elongation: a. Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the **Alloferon 2** sequence (H-Gly-Val-Ser(tBu)-Gly-His(Trt)-Gly-Gln(Trt)-His(Trt)-Gly-Val-His(Trt)-Gly-OH), starting from the C-terminus.

5. Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen. b. Prepare the cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. g. Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of Alloferon 2 by RP-HPLC

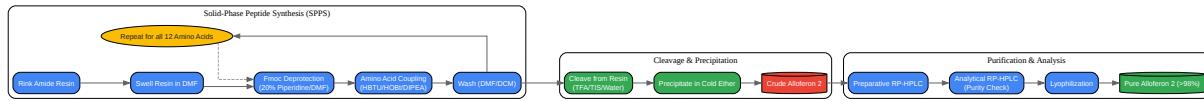
1. Sample Preparation: a. Dissolve the crude **Alloferon 2** peptide in a minimal amount of mobile phase A (e.g., 0.1% TFA in water). b. Filter the solution through a 0.45 μ m syringe filter.

2. Preparative RP-HPLC: a. Column: Preparative C18 column (e.g., 10 μ m, 250 x 21.2 mm). b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Flow Rate: 15-20 mL/min. e. Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes. f. Detection: UV at 220 nm. g. Inject the prepared sample onto the equilibrated column. h. Collect fractions corresponding to the major peak.

3. Purity Analysis: a. Analyze the collected fractions using analytical RP-HPLC. b. Column: Analytical C18 column (e.g., 5 μ m, 250 x 4.6 mm). c. Flow Rate: 1 mL/min. d. Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes. e. Pool the fractions with a purity of >98%.

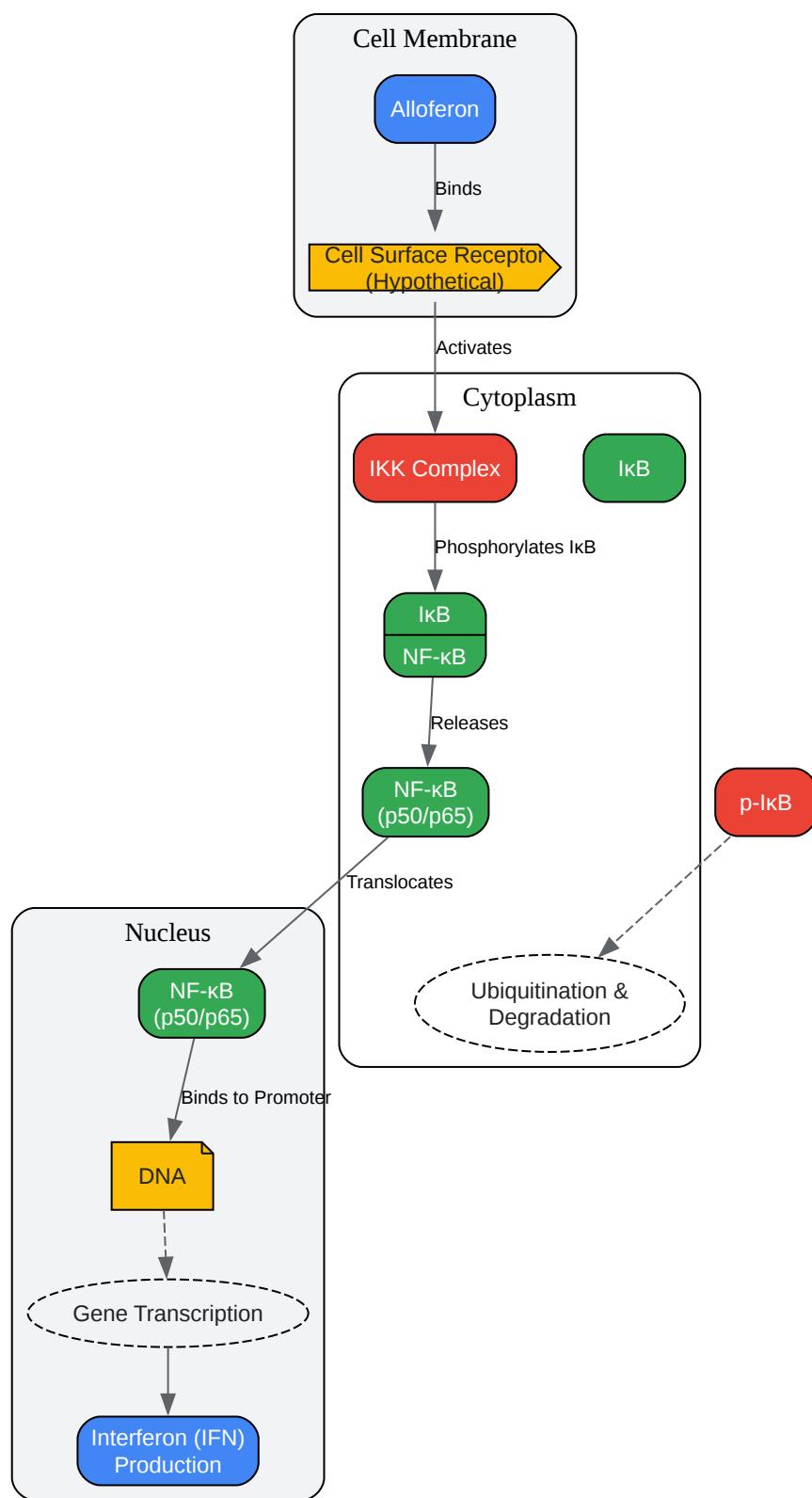
4. Final Product Recovery: a. Lyophilize the pooled pure fractions to obtain **Alloferon 2** as a white powder. b. Confirm the identity of the final product by mass spectrometry.

Visualizations



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Caption: Workflow for the synthesis and purification of **Alloferon 2**.



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Caption: Hypothetical signaling pathway of Alloferon via NF-κB activation.[1][2]

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References

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